
CID 71351007
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 71351007” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds.
Análisis De Reacciones Químicas
CID 71351007 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituent groups. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material.
Aplicaciones Científicas De Investigación
CID 71351007 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, it may be investigated for its therapeutic potential in treating various diseases. In industry, it could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of CID 71351007 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity of the compound. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding, thereby inhibiting the enzyme’s activity.
Comparación Con Compuestos Similares
CID 71351007 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or biological activities. For example, compounds with similar functional groups or molecular frameworks may exhibit similar reactivity or biological activity. The comparison can help identify the unique features of this compound, such as its specific binding affinity, selectivity, or potency.
Propiedades
Número CAS |
158033-02-4 |
|---|---|
Fórmula molecular |
MgOPbTiW |
Peso molecular |
479 g/mol |
InChI |
InChI=1S/Mg.O.Pb.Ti.W |
Clave InChI |
BHDLUMUGDKCMLX-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[Mg].[Ti].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


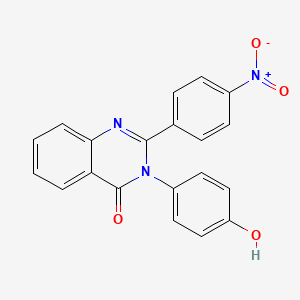

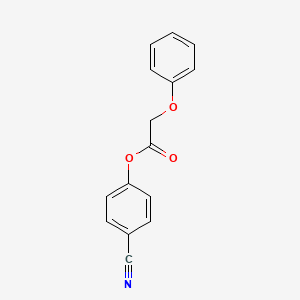
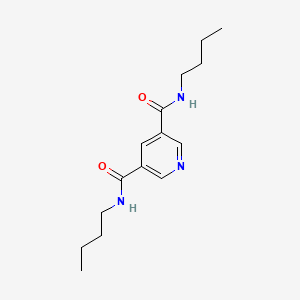
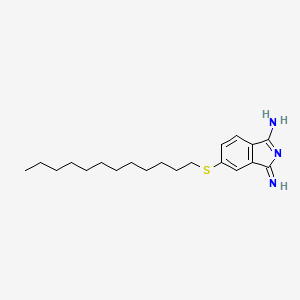
![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)


![6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one](/img/structure/B14273557.png)
![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
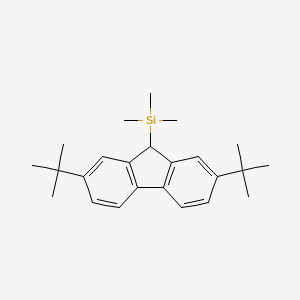
![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)


